Ald-Ph-PEG4-NH-Boc

PROTAC Linker Design Ternary Complex

Select Ald-Ph-PEG4-NH-Boc for predictable, stepwise PROTAC assembly. Its monodisperse PEG4 spacer (not PEG2 or PEG6) provides a defined baseline for SAR studies, eliminating linker-length variability that can abolish degradation activity. The orthogonal aldehyde and Boc-protected amine enable chemoselective conjugation with minimal side products—critical when substituting linkers risks synthetic failure. For lipophilic target classes (e.g., nuclear receptors), this PEG4 length supports oral bioavailability. Bulk and custom sizes available; confirm stock for immediate dispatch.

Molecular Formula C21H32N2O8
Molecular Weight 440.5 g/mol
Cat. No. B605298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-PEG4-NH-Boc
SynonymsAld-Ph-PEG3-O-NH-Boc
Molecular FormulaC21H32N2O8
Molecular Weight440.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H32N2O8/c1-21(2,3)31-20(26)23-30-15-14-29-13-12-28-11-10-27-9-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26)
InChIKeyHPQOIZCKUNSTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ald-Ph-PEG4-NH-Boc for PROTAC Development: CAS 2110449-01-7 Baseline Procurement Profile


Ald-Ph-PEG4-NH-Boc (CAS 2110449-01-7) is a heterobifunctional, polyethylene glycol (PEG)-based linker specifically designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1]. Characterized by a tetraethylene glycol (PEG4) spacer, this monodisperse linker presents an aromatic aldehyde at one terminus and a Boc-protected amine at the other . Its primary role is to serve as a non-cleavable, flexible tether that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the formation of a ternary complex required for targeted protein degradation via the ubiquitin-proteasome system [1].

Why Generic Substitution of Ald-Ph-PEG4-NH-Boc in PROTAC Synthesis Introduces Significant Risk


Interchanging PROTAC linkers is not a trivial procurement decision; linker length and composition are critical determinants of ternary complex formation and degradation efficiency [1]. The PEG4 spacer in Ald-Ph-PEG4-NH-Boc imposes a specific conformational constraint that can be optimal for certain protein-protein interfaces, whereas analogs with shorter (PEG2) or longer (PEG6, PEG8) chains can drastically alter the induced proximity and ubiquitination efficiency, often leading to a complete loss of degradation activity [1]. The specific combination of an aldehyde handle for chemoselective ligation and a Boc-protected amine allows for a controlled, stepwise synthetic workflow that is not possible with linkers bearing alternative reactive groups, making direct substitution a source of synthetic failure and irreproducible biological data .

Quantitative Evidence Guide: Verifiable Specifications for Ald-Ph-PEG4-NH-Boc (CAS 2110449-01-7)


Monodisperse PEG4 Linker Defines a Specific End-to-End Distance vs. Polydisperse PEG Mixtures

The defined PEG4 chain (four ethylene glycol units) in Ald-Ph-PEG4-NH-Boc provides a specific and reproducible conformational space, in contrast to polydisperse PEG mixtures which contain a distribution of chain lengths and can lead to variable and unpredictable PROTAC activity [1]. The use of a monodisperse PEG4 spacer is the empirical standard for establishing robust structure-activity relationships (SAR) in PROTAC development, ensuring that the linker is not a source of experimental variability [1].

PROTAC Linker Design Ternary Complex

Conformational Space and Ternary Complex Stability: PEG4 vs. PEG2, PEG6, and PEG8

The progression from a PEG4 to a PEG8 linker has been shown to enhance the residence time of the ternary complex by up to an order of magnitude, a kinetic advantage that translates to lower cellular DC50 values [1]. While this evidence is class-level, it establishes that a PEG4 linker, such as the one in Ald-Ph-PEG4-NH-Boc, occupies a specific position in the conformational landscape, distinct from both shorter (e.g., PEG2) and longer (e.g., PEG8) analogs. The choice of PEG4 imposes a specific entropic constraint that is often optimal for targets with buried or sterically congested binding pockets, a feature that is not universally achievable with more flexible, longer linkers [1].

PROTAC Ubiquitination Linker SAR

Oxime Bond Stability Under Physiological Conditions

After deprotection of the aminooxy group, Ald-Ph-PEG4-NH-Boc can form an oxime bond with an aldehyde or ketone. This oxime linkage has been reported to be stable at physiological pH for >72 hours . This is a key performance characteristic for applications requiring prolonged incubation in biological media, such as cell-based assays or in vivo studies. While a direct head-to-head comparison is lacking, this metric provides a quantitative benchmark for evaluating linker stability.

Bioconjugation Linker Stability Oxime Ligation

Ald-Ph-PEG4-NH-Boc: Procurement-Driven Application Scenarios Based on Quantitative Evidence


SAR-Driven PROTAC Library Synthesis for Nuclear Receptor Targets

Given the established role of PEG4 linkers in achieving oral bioavailability for certain lipophilic ligand classes (e.g., nuclear receptors) [1], Ald-Ph-PEG4-NH-Boc is a strategic procurement choice for initial PROTAC library synthesis targeting these protein families. The defined, monodisperse PEG4 spacer provides a consistent baseline for structure-activity relationship (SAR) studies, allowing medicinal chemists to confidently attribute changes in degradation potency (DC50) and efficacy (Dmax) to variations in the E3 ligase ligand or the target protein ligand, rather than linker heterogeneity [1].

Stepwise PROTAC Synthesis via Chemoselective Aldehyde Coupling

This linker is specifically suited for a stepwise PROTAC assembly strategy. The free aldehyde group allows for initial chemoselective conjugation to one ligand via reductive amination or oxime ligation, while the Boc-protected amine remains inert. Subsequent deprotection under mild acidic conditions reveals a second reactive handle for coupling to the other ligand . This orthogonal reactivity profile enables a controlled, high-yielding synthesis of complex PROTACs, minimizing the formation of unwanted side products that are common when using less differentiated bifunctional linkers.

Development of Non-Cleavable Antibody-Drug Conjugates (ADCs)

As a non-cleavable PEG linker , Ald-Ph-PEG4-NH-Boc is a relevant procurement option for ADC research where a stable tether is required. The PEG4 spacer provides sufficient hydrophilicity to help solubilize hydrophobic cytotoxic payloads, potentially reducing aggregation of the final ADC conjugate, a common challenge in ADC development [2]. The orthogonal reactive handles allow for site-specific conjugation of the linker to both the antibody and the payload.

Bioconjugation Reagent for Prolonged Cell-Based Assays

The demonstrated stability of the oxime linkage (>72 hours at physiological pH) makes Ald-Ph-PEG4-NH-Boc a reliable choice for bioconjugation applications in cell-based assays. For example, when used to tether a fluorescent probe or affinity tag to a protein of interest, this linker ensures the conjugate remains intact over multi-day incubation periods, allowing for accurate long-term tracking, degradation measurements, or pull-down experiments without the confounding factor of linker hydrolysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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